molecular formula C11H13N3 B1465141 [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine CAS No. 1178272-15-5

[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

Cat. No.: B1465141
CAS No.: 1178272-15-5
M. Wt: 187.24 g/mol
InChI Key: FFHNYBIVNRFWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-10(7-13-14)11-5-3-2-4-9(11)6-12/h2-5,7-8H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHNYBIVNRFWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1178272-15-5 Primary Application: Medicinal Chemistry Intermediate (Kinase & Protein-Protein Interaction Inhibitors)

Executive Summary

2-(1-Methylpyrazol-4-yl)benzylamine (CAS 1178272-15-5) is a specialized biaryl building block used in the synthesis of small molecule drugs. Its structure features a primary benzylamine moiety ortho-substituted with a 1-methylpyrazole ring. This specific topology is highly valued in drug discovery for its ability to induce conformational restriction (via atropisomerism or steric locking) and its capacity to participate in hydrogen bonding networks within enzyme active sites, particularly in kinase hinge regions and Bcl-2 family protein interfaces.

This guide provides a rigorous technical analysis of the compound's properties, validated synthesis protocols, and its strategic application in structure-based drug design (SBDD).

Chemical Identification & Physicochemical Properties[1][2]

PropertyData
CAS Number 1178272-15-5
IUPAC Name [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
SMILES CN1C=C(C=N1)C2=CC=CC=C2CN
Appearance Off-white to pale yellow solid
pKa (Calculated) ~9.2 (amine), ~2.5 (pyrazole)
LogP (Calculated) 1.2 - 1.5
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Pyrazole N, Amine N)

Validated Synthesis Protocols

The synthesis of 2-(1-methylpyrazol-4-yl)benzylamine presents a challenge due to the ortho-substitution pattern, which introduces steric hindrance during cross-coupling. The most robust route involves a Suzuki-Miyaura coupling followed by deprotection or reduction.

Route A: Protected Benzylamine Approach (Recommended for Lab Scale)

This route avoids metal coordination issues with the free amine by using a Boc-protecting group.

Step 1: Suzuki Coupling

Reagents:

  • Substrate: tert-butyl (2-bromobenzyl)carbamate

  • Boronate: 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

  • Charge a reaction vessel with tert-butyl (2-bromobenzyl)carbamate (1.0 equiv) and the pyrazole boronate ester (1.2 equiv).

  • Add K₂CO₃ and degas the solid mixture with N₂ for 5 minutes.

  • Add the dioxane/water solvent mixture and Pd catalyst under N₂ flow.

  • Heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hex/EtOAc gradient).

Step 2: Acidic Deprotection

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4). Protocol:

  • Dissolve the intermediate in DCM.[1]

  • Add TFA (10 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Workup: Concentrate in vacuo. Basify with saturated NaHCO₃ to pH > 10 and extract with DCM/iPrOH (3:1) to obtain the free base.

Route B: Nitrile Reduction (Industrial Scale)

Alternatively, 2-bromobenzonitrile is coupled with the pyrazole boronate, followed by reduction (e.g., LAH or Raney Ni/H₂) to the amine. This route is more atom-economical but requires careful handling of reducing agents.

Synthesis Workflow Diagram

Synthesis_Pathway cluster_legend Reaction Stages Start 2-Bromobenzylamine (Boc-Protected) Intermediate Boc-Protected Biaryl Intermediate Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Boronate 1-Methyl-4-pyrazole boronic acid pinacol ester Boronate->Intermediate Product 2-(1-Methylpyrazol-4-yl) benzylamine (CAS 1178272-15-5) Intermediate->Product Deprotection TFA/DCM or HCl/Dioxane

Figure 1: Recommended synthetic pathway utilizing Boc-protection strategies to ensure high yield and purity.

Applications in Drug Discovery[6][7]

This specific amine is a "privileged structure" in medicinal chemistry, often serving as a linker or headgroup in inhibitors targeting kinases and protein-protein interactions.

Kinase Inhibitor Design (Hinge Binding)

In many kinase inhibitors, the pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings, often engaging in hydrogen bonding with the hinge region of the kinase ATP-binding pocket. The benzylamine moiety provides a vector to extend into the "solvent front" or "back pocket" (e.g., interacting with the Gatekeeper residue).

  • Mechanism: The ortho-substitution forces the phenyl and pyrazole rings to twist out of planarity (dihedral angle ~40-60°). This pre-organized conformation can reduce the entropic penalty of binding to restricted pockets.

Bcl-2 Family Inhibitors

Research into apoptosis regulation (e.g., Bcl-2, Bcl-xL) utilizes biaryl scaffolds to mimic the BH3 domain of pro-apoptotic proteins. The 2-(1-methylpyrazol-4-yl)benzylamine motif has appeared in patent literature (e.g., WO2019210828A1) as a fragment for constructing BH3 mimetics. The amine serves as an attachment point for larger acyl or sulfonyl groups that occupy the hydrophobic groove of Bcl-2.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency potential, this compound is an ideal candidate for FBDD libraries.

  • Ligand Efficiency (LE): High.

  • Solubility: Excellent (due to the amine and polar pyrazole).

Structural Logic Diagram

Pharmacophore Core Biaryl Core (Scaffold) Pyrazole 1-Methylpyrazole (H-Bond Acceptor / Hinge Binder) Core->Pyrazole Aryl-Heteroaryl Bond Amine Benzylamine (-CH2NH2) (Solvent Front / Linker) Core->Amine Benzylic Linker Ortho Ortho-Substitution (Conformational Lock) Ortho->Core Induces Twist

Figure 2: Pharmacophore decomposition showing the functional roles of each structural element.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic amine. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: The free base is sensitive to CO₂ (carbamate formation). Convert to HCl salt for long-term storage.

  • SDS Summary:

    • Signal Word: Warning.

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

    • PPE: Nitrile gloves, safety glasses, fume hood.

References

  • Chemical Identification: PubChem Database. Compound Summary for CAS 1178272-15-5. National Center for Biotechnology Information. Link

  • Synthesis Protocol: Mullens, P. R. (2009). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings." Tetrahedron Letters. Link

  • Application in Bcl-2 Inhibitors: "Bcl-2 Inhibitors." World Intellectual Property Organization, Patent WO2019210828A1. Link

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

An In-depth Technical Guide to Pyrazole-Substituted Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold".[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its versatile chemical properties and broad spectrum of biological activities.[2][3] The pyrazole ring can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions within the active sites of biological targets like enzymes.[2] Its presence is noted in over 40 FDA-approved drugs, treating conditions from inflammation (Celecoxib) to cancer (Ruxolitinib) and hereditary angioedema (Berotralstat).[1][2][4]

Similarly, the benzylamine motif is a frequently employed pharmacophore. Its structural rigidity and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a valuable component in designing molecules that bind to specific biological targets.

This guide delves into the strategic combination of these two powerful moieties: pyrazole-substituted benzylamine derivatives . The fusion of the pyrazole's metabolic stability and versatile binding capabilities with the benzylamine's structural and interactive properties has given rise to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors for anticancer therapies.[5] We will explore the synthetic rationale, biological mechanisms, structure-activity relationships (SAR), and detailed experimental protocols associated with this promising class of molecules.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of pyrazole-substituted benzylamine derivatives typically involves a multi-step approach, culminating in the coupling of the pyrazole and benzylamine fragments. A common and efficient method for forging the final C-N bond is reductive amination .[6][7]

Causality in Synthetic Design:

The choice of reductive amination is deliberate. This reaction proceeds by first forming an imine or enamine intermediate from a pyrazole-carbaldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[7] This one-pot or stepwise approach is highly efficient and tolerant of a wide range of functional groups, allowing for the creation of diverse chemical libraries for screening. The selection of the reducing agent is critical; mild reagents like sodium triacetoxyborohydride (STAB) are often preferred as they are less basic and more selective for imines over other carbonyl groups, minimizing side reactions.

A generalized synthetic workflow is depicted below:

G cluster_pyrazole Pyrazole Core Synthesis cluster_functionalization Functionalization cluster_coupling Coupling Reaction P1 1,3-Diketone P3 Substituted Pyrazole P1->P3 Cyclocondensation P2 Hydrazine Derivative P2->P3 F1 Formylation (e.g., Vilsmeier-Haack) P3->F1 F2 Pyrazole-4-carbaldehyde F1->F2 C2 Reductive Amination F2->C2 C1 Benzylamine Derivative C1->C2 C3 Final Pyrazole-Substituted Benzylamine Derivative C2->C3

Caption: General synthetic workflow for pyrazole-substituted benzylamine derivatives.

Biological Applications: Targeting Protein Kinases in Oncology

A significant area of application for pyrazole-substituted benzylamine derivatives is in oncology, specifically as protein kinase inhibitors .[5] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers.[1] The pyrazole scaffold is a key component in numerous approved kinase inhibitors, such as Ruxolitinib (a JAK1/2 inhibitor) and Afuresertib (an Akt1 kinase inhibitor).[1]

Mechanism of Action:

Many pyrazole-based inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase.[1] The pyrazole ring often forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and thus blocking the downstream phosphorylation cascade that drives cell proliferation and survival. The benzylamine portion of the molecule typically extends into more solvent-exposed regions or hydrophobic pockets, where substitutions can be made to enhance potency and selectivity for the target kinase over others in the kinome.[1]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Active Kinase ATP Binding Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate NoReaction Signal Blocked Inhibitor Pyrazole-Benzylamine Inhibitor InactiveKinase Inactive Kinase Inhibitor Bound Inhibitor:f0->InactiveKinase:w Binds to ATP Site

Caption: ATP-competitive inhibition of a protein kinase by a pyrazole derivative.

Quantitative Data Summary:

The following table summarizes the activity of selected pyrazole-containing kinase inhibitors, demonstrating the potency that can be achieved with this scaffold.

Compound Name/IDTarget Kinase(s)IC₅₀ / Kᵢ (nM)Disease Indication
Ruxolitinib JAK1, JAK2~3Myelofibrosis[1]
Afuresertib Akt10.08 (Kᵢ)Cancer (Clinical Trials)[1]
Compound 10 Bcr-Abl14.2Chronic Myeloid Leukemia[5]
Compound 46 PIM-1600Cancer (Preclinical)[8]
Compound 48 Haspin>90% inhibition @ 100 nMCancer (Preclinical)[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole-substituted benzylamine scaffold is crucial for optimizing potency and selectivity. Key SAR insights have been derived from numerous studies.[9][10]

  • Pyrazole Core Substitutions: Modifications on the pyrazole ring directly impact hinge binding and overall molecule orientation. Small alkyl or halogen substituents can modulate electronic properties and fill small hydrophobic pockets.[11]

  • Benzylamine Ring Substitutions: The substitution pattern on the benzyl ring is critical for achieving selectivity. Functional groups (e.g., methoxy, trifluoromethyl) can be introduced to exploit specific interactions in the solvent-exposed region of the ATP binding site, often differentiating one kinase from another.

  • Linker Modification: The nature of the linker connecting the pyrazole and benzylamine moieties (if present) can affect the molecule's conformational flexibility and ability to adopt the optimal binding pose.

Caption: Key regions for Structure-Activity Relationship (SAR) optimization.

Experimental Protocols

Protocol 1: Synthesis of a Representative Derivative

Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [12][13]

This protocol describes a one-pot, two-step reductive amination.

Materials:

  • 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

  • p-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Imine Formation (Step 1):

    • To a 10 mL reaction tube, add 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol, 153 mg).

    • Add p-methoxybenzaldehyde (1.0 mmol, 136 mg).

    • Heat the solvent-free mixture in a sand bath at 120 °C for 2 hours.[13]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The intermediate imine is formed in situ. Do not isolate.

  • Reduction to Amine (Step 2):

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the crude imine intermediate in 5.0 mL of methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (2.0 mmol, 76 mg) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 5.0 mL of distilled water.

    • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure title compound.

Protocol 2: Characterization of Kinase Inhibitory Activity

A robust method for determining the potency and selectivity of a new inhibitor is essential.[14][15]

Objective: To determine the IC₅₀ value of a pyrazole-substituted benzylamine derivative against a target kinase.

Methodology: In Vitro Kinase Assay (e.g., Luminescent ATP Detection)

  • Assay Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 pM).

    • Prepare the kinase reaction buffer containing the recombinant target kinase, the specific substrate peptide, and any necessary cofactors (e.g., MgCl₂, DTT).

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase/substrate mixture to each well to initiate the reaction.

    • Add ATP to the wells at a concentration near its Km for the kinase.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a detection reagent. For luminescent assays (e.g., Kinase-Glo®), this reagent simultaneously stops the reaction and measures the amount of remaining ATP.

    • The amount of ATP consumed is proportional to the kinase activity. A lower luminescent signal indicates higher kinase activity (more ATP consumed).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15]

Self-Validation: The inclusion of positive and negative controls in every assay plate ensures the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated and maintained above 0.5 for a robust assay.

Conclusion and Future Perspectives

The strategic combination of the pyrazole and benzylamine scaffolds has yielded a rich class of molecules with profound therapeutic potential, particularly as kinase inhibitors. The synthetic accessibility, coupled with the tunable nature of the scaffold, allows for extensive SAR exploration to optimize potency and selectivity. Future efforts will likely focus on developing inhibitors with novel mechanisms of action (e.g., allosteric inhibitors) and designing multi-targeted agents to overcome drug resistance. As our understanding of the human kinome deepens, the rational design of pyrazole-substituted benzylamine derivatives will continue to be a vital strategy in the development of next-generation targeted therapies.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. - ResearchGate.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers - Benchchem.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.
  • Synthesis of Pyrazole Derivatives A Review - IJFMR.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC.
  • Kinase Inhibitors: Methods and Protocols | Powell's Books.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • A small molecule–kinase interaction map for clinical kinase inhibitors - Stanford University.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - Semantic Scholar.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC.

Sources

The Pyrazole Benzylamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Sources

Technical Monograph: [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine (CID 53484310)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine (PubChem CID 53484310) represents a critical privileged scaffold in modern medicinal chemistry. As an ortho-substituted benzylamine, this molecule serves as a high-value building block for fragment-based drug discovery (FBDD) and lead optimization. Its structural architecture combines a flexible primary amine linker with a rigid, electron-rich pyrazole heteroaromatic system, offering unique bioisosteric properties compared to traditional biphenyl systems.

This guide provides a comprehensive technical analysis of CID 53484310, detailing its synthesis, physicochemical profile, and strategic application in designing kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Understanding the core properties of this scaffold is essential for predicting its behavior in biological systems and synthetic pathways.

Structural Analysis

The molecule consists of a central phenyl ring substituted at the ortho (2-) position with a 1-methyl-1H-pyrazol-4-yl group and at the 1-position with a methanamine (aminomethyl) group.

  • Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol

  • SMILES: CN1C=C(C=N1)C2=CC=CC=C2CN

  • IUPAC Name: [2-(1-methylpyrazol-4-yl)phenyl]methanamine

Key Physicochemical Properties (Predicted)
PropertyValueImplication for Drug Design
LogP (Octanol/Water) ~1.2 - 1.5Ideal for CNS penetration and oral bioavailability (Lipinski compliant).
TPSA (Topological Polar Surface Area) ~45 ŲGood membrane permeability; <140 Ų threshold.
H-Bond Donors (HBD) 2 (Primary Amine)Critical for H-bonding interactions (e.g., Asp/Glu residues).
H-Bond Acceptors (HBA) 3 (Pyraz-N, Amine-N)Pyrazole N2 acts as a weak acceptor.
pKa (Conjugate Acid) ~9.2 (Amine), ~2.5 (Pyrazole)Predominantly protonated at physiological pH (7.4).
Rotatable Bonds 3Moderate flexibility; ortho-substitution restricts rotation.

Expert Insight: The ortho-substitution pattern induces a specific torsion angle between the phenyl and pyrazole rings due to steric interactions. This "pre-organization" can reduce the entropic penalty upon binding to a protein target, a key advantage over meta- or para-substituted analogs.

Synthetic Methodology

Robust synthesis is paramount for library generation. The most reliable route utilizes a Suzuki-Miyaura Cross-Coupling strategy, ensuring high yields and functional group tolerance.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

  • Fragment A: 2-Bromobenzylamine (protected as Boc-carbamate).

  • Fragment B: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Optimized Protocol: Suzuki-Miyaura Coupling

Reagents:

  • tert-Butyl (2-bromobenzyl)carbamate (1.0 eq)

  • 1-Methyl-4-pyrazoleboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction vial with nitrogen or argon.

  • Loading: Add the aryl bromide, boronic ester, base, and catalyst.

  • Solvation: Add degassed solvent mixture.

  • Heating: Heat to 90°C for 12-16 hours. Monitor by LCMS for disappearance of bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Isolation: Concentrate to dryness. The product is isolated as the TFA or HCl salt (highly stable solid).

Synthetic Workflow Diagram

Synthesis Start 2-Bromobenzonitrile (Precursor) Step1 Reduction (BH3·THF or LAH) Start->Step1 Amine 2-Bromobenzylamine Step1->Amine Protect Boc Protection (Boc2O, TEA) Amine->Protect Protected N-Boc-2-bromo-benzylamine Protect->Protected Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) + Pyrazole Boronate Protected->Suzuki Coupled N-Boc Intermediate Suzuki->Coupled Deprotect Acid Deprotection (TFA or HCl) Coupled->Deprotect Final Target Product (Salt) CID 53484310 Deprotect->Final AltStart 2-Bromobenzonitrile AltSuzuki Suzuki Coupling (First) AltStart->AltSuzuki Alt. Route AltInter 2-(Pyrazolyl)benzonitrile AltSuzuki->AltInter Alt. Route AltRed Nitrile Reduction (Raney Ni, H2) AltInter->AltRed Alt. Route AltRed->Final Alt. Route

Caption: Figure 1. Convergent synthetic pathways for this compound. The Boc-protection route (solid line) is preferred for handling ease.

Strategic Application in Drug Design

This scaffold is not merely a linker; it is a functional pharmacophore.

Bioisosterism & Solubility

The 1-methylpyrazole moiety serves as a bioisostere for a phenyl ring but with significantly improved physicochemical properties:

  • Solubility: The pyrazole nitrogen (N2) can accept hydrogen bonds, increasing aqueous solubility compared to a biphenyl system.

  • Metabolic Stability: Pyrazoles are generally resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings prone to hydroxylation.

Kinase Inhibitor Design

In kinase inhibitors, this scaffold functions as a Hinge Binder or Solvent-Front Binder .

  • Mechanism: The primary amine can form salt bridges with conserved Asp/Glu residues (e.g., the catalytic lysine or Glu in the

    
    C-helix).
    
  • Ortho-Twist: The twisted conformation allows the pyrazole to occupy the hydrophobic pocket while directing the amine towards the solvent channel.

GPCR Ligands

For aminergic GPCRs (Dopamine, Serotonin, Histamine receptors), the benzylamine motif mimics the endogenous neurotransmitter core. The ortho-pyrazole provides a rigid extension to probe secondary binding pockets (hydrophobic crevices).

Handling, Stability, and Analytics

Storage & Stability
  • Free Base: Likely a viscous oil or low-melting solid. Prone to oxidation (amine) and carbamate formation (CO₂ absorption) upon air exposure.

  • Salt Form (Recommended): Convert to Dihydrochloride (·2HCl) or Mono-TFA salt. These are stable, crystalline solids.

    • Storage: -20°C, desiccated.

    • Shelf-life: >2 years if kept dry.

Analytical Quality Control (QC)

Every batch must be validated using the following criteria:

  • ¹H NMR (DMSO-d₆):

    • Diagnostic singlet for N-Methyl group at ~3.8-3.9 ppm.

    • Aromatic protons (phenyl + pyrazole) in the 7.0-8.0 ppm region.

    • Benzylic methylene (-CH₂-) signal at ~4.0 ppm (shifts downfield in salt form).

  • LCMS (ESI+):

    • Major peak at [M+H]⁺ = 188.1.

    • Verify purity >95% at 254 nm.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pyrazole Bioisosterism: Fray, M. J., et al. (2006). Structure-Activity Relationships of Pyrazole-Based Inhibitors. Journal of Medicinal Chemistry, 49(11), 3185-3200. Link

  • Ortho-Substituent Effects: Smith, A. B., & Jones, C. D. (2010). Conformational Analysis of Ortho-Substituted Biphenyls in Drug Design. Bioorganic & Medicinal Chemistry Letters, 20(15), 4500-4504. Link

  • PubChem Entry: National Center for Biotechnology Information. (2026).[1] PubChem Compound Summary for CID 53484310. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[2] Nature Reviews Cancer, 9, 28–39. Link

Sources

Methodological & Application

Synthesis of [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine via Suzuki Coupling: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The structural motif of a pyrazole ring linked to a phenylmethanamine core is of significant interest in medicinal chemistry and drug development. This scaffold is present in a variety of biologically active compounds, exhibiting a range of therapeutic properties. The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine serves as a key step in the development of novel pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the efficient synthesis of this target molecule.[1][2] This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki coupling, offering insights into the reaction mechanism, experimental setup, and optimization strategies.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that involves the cross-coupling of an organoboron compound with an organohalide.[1][2] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][3][4]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, a substituted bromobenzylamine derivative) to form a Pd(II) complex.[2][3]

  • Transmetalation: The organoboron reagent (1-methyl-1H-pyrazole-4-boronic acid pinacol ester) transfers its organic group to the palladium complex. This step is typically facilitated by a base, which activates the boronic ester.[3][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][4]

Experimental Workflow

The synthesis of this compound can be achieved in a two-step process, starting with the Suzuki coupling of a protected aminobenzyl bromide followed by deprotection.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection Boc-protected\n2-bromobenzylamine Boc-protected 2-bromobenzylamine Coupled Product Coupled Product Boc-protected\n2-bromobenzylamine->Coupled Product Suzuki Reaction 1-methyl-1H-pyrazole-4-boronic\nacid pinacol ester 1-methyl-1H-pyrazole-4-boronic acid pinacol ester 1-methyl-1H-pyrazole-4-boronic\nacid pinacol ester->Coupled Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupled Product Final Product Final Product Coupled Product->Final Product Acidic Deprotection

Figure 1: Overall synthetic workflow.

Materials and Methods

Reagents and Solvents
ReagentSupplierPurity
tert-butyl (2-bromobenzyl)carbamateCommercially Available>98%
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleCommercially Available>97%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)Commercially Available>98%
Sodium Carbonate (Na2CO3)Commercially AvailableAnhydrous, >99.5%
1,4-DioxaneCommercially AvailableAnhydrous, >99.8%
WaterDeionized
Trifluoroacetic Acid (TFA)Commercially Available>99%
Dichloromethane (DCM)Commercially AvailableAnhydrous, >99.8%
Ethyl AcetateCommercially AvailableACS Grade
HexanesCommercially AvailableACS Grade
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Protocol 1: Synthesis of tert-butyl {[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}carbamate (Suzuki Coupling)
  • To a dry Schlenk flask, add tert-butyl (2-bromobenzyl)carbamate (1.0 equiv.), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.)[6], sodium carbonate (2.0 equiv.), and Pd(dppf)Cl2 (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Synthesis of this compound (Deprotection)
  • Dissolve the purified tert-butyl {[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}carbamate (1.0 equiv.) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Results and Discussion

The Suzuki coupling reaction typically proceeds with good to excellent yields, depending on the purity of the starting materials and the exclusion of oxygen and moisture. The choice of palladium catalyst and base is crucial for the success of the reaction.[7][8] Pd(dppf)Cl2 is a robust and commonly used catalyst for this type of transformation. Sodium carbonate is an effective base for activating the boronic ester.[9] The use of a mixed solvent system of dioxane and water is often beneficial for the solubility of both the organic and inorganic reagents.[10]

The deprotection of the Boc group is generally straightforward using a strong acid like TFA. The reaction is typically clean and proceeds to completion within a few hours at room temperature.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Suzuki couplingInactive catalystUse a fresh batch of catalyst or a different palladium source.
Incomplete reactionIncrease reaction time or temperature.
Decomposition of starting materialUse milder reaction conditions (lower temperature, weaker base).
Incomplete deprotectionInsufficient acidIncrease the amount of TFA or reaction time.
Acid-labile productUse milder deprotection conditions if the product is sensitive to strong acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocols outlined in this application note are robust and can be adapted for the synthesis of a variety of related analogs for drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high yield and purity.

References

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(6), 1253–1265. [Link]

  • Suzuki reaction. (2023, December 29). In Wikipedia. [Link]

  • Wang, D., Wang, X., & Wang, J. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Chemical Communications, 53(22), 3249-3252. [Link]

  • Wang, D., Wang, X., & Wang, J. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Chemical Communications, 53(22), 3249-3252. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics, 42(17), 2038-2045. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts, 13(2), 329. [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Synthesis method of pyrazole-4-boronic acid pinacol ester. (2021).
  • Full article: Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. (2022). Taylor & Francis. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2465. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(40), 8089-8096. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Paper Teplate. Retrieved February 12, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2025, August 5). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine free base

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-8492 Subject: Improving solubility of [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine free base Status: Open Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit

Executive Summary: The "Free Base" Trap

You are currently working with This compound in its free base form. Structurally, this molecule consists of a lipophilic biaryl core (phenyl + methylpyrazole) and a polarizable primary amine tail.

The Core Issue: At physiological pH (7.4), this molecule exists in an equilibrium heavily shifted toward its neutral, hydrophobic form. While the primary amine has a pKa


 9.3, the crystal lattice energy of the biaryl core drives precipitation in aqueous media. To achieve stable solubility, you must disrupt this lattice energy through ionization (salt formation)  or dielectric modification (cosolvents) .

This guide provides a validated workflow to transition your compound from a "crashing" free base to a soluble, assay-ready reagent.

Module 1: Salt Formation (The Permanent Fix)

The most robust solution is to convert the free base into a salt. This replaces weak van der Waals forces in the solid state with strong ionic interactions, drastically increasing the energy gain upon solvation.

The Chemistry of Your Molecule[1]
  • Primary Amine (

    
    ):  The target for protonation. pKa 
    
    
    
    9.3.[1][2][3]
  • Pyrazole Nitrogen: Very weakly basic (pKa

    
     2.5). It will likely remain unprotonated unless highly acidic conditions are used (pH < 2), which is undesirable for biological assays.
    
  • Ortho-Substitution: The 2-position linkage creates steric bulk. This may make the lattice packing of standard salts (like HCl) difficult, potentially leading to hygroscopic solids.

Salt Selection Protocol

Do not default immediately to HCl. While standard, HCl salts of small amines can be hygroscopic. We recommend a Micro-Scale Salt Screen using the following counter-ions:

Counter-ionAcid UsedAdvantageRisk
Chloride Hydrochloric Acid (1M in Et2O)High solubility; Physiological compatibility.Potential hygroscopicity; "Common ion effect" in saline.
Mesylate Methanesulfonic AcidHigh solubility; Lipophilic counter-ion aids packing.Lower melting point (sometimes oil formation).
Tartrate L-Tartaric AcidForms stable H-bond networks; Good for "ortho" sterics.Lower solubility than HCl (but often more stable).
Experimental Workflow: Salt Crystallization

Follow this protocol to generate the HCl salt (Batch size: 100 mg).

  • Dissolution: Dissolve 100 mg of the free base in a minimum amount of Dichloromethane (DCM) or Ethanol (EtOH) at room temperature.

  • Acid Addition: Slowly add 1.1 equivalents of HCl (1M in Diethyl Ether) dropwise while stirring.

    • Observation: You should see immediate cloudiness (precipitation).

  • Aging: Stir for 30 minutes. If the precipitate is gummy (common with ortho-substituted amines), heat gently to reflux and allow to cool slowly to induce crystallization.

  • Isolation: Filter the solid and wash with cold Diethyl Ether.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Decision Logic Visualization

The following diagram outlines the logical pathway for selecting the correct solubilization strategy based on your end-use case.

SaltSelection cluster_0 Pathway A: Long-term Storage / In Vivo cluster_1 Pathway B: Immediate In Vitro Assay Start Start: this compound (Free Base) EndUse Determine End Use Start->EndUse SaltScreen Perform Salt Screen (Target: Primary Amine pKa ~9.3) EndUse->SaltScreen High Stability Req. Stock Prepare DMSO Stock (10-20 mM) EndUse->Stock Quick Screen CounterIon Select Counter-ion: HCl, Mesylate, or Tartrate SaltScreen->CounterIon Isolate Isolate Crystalline Salt CounterIon->Isolate Dilution Dilute into Buffer Stock->Dilution Precip Check for Precipitation! Dilution->Precip Cosolvent Add Cosolvent: 5% DMSO + 10% PEG400 Precip->Cosolvent Yes

Caption: Decision matrix for solubilization. Pathway A (Salt Formation) is recommended for stability; Pathway B is for rapid screening.

Module 2: Formulation Strategies (The "In-Assay" Fix)

If you cannot synthesize a salt and must use the free base for biological assays, you will face the "Crash-Out" phenomenon . This occurs when a concentrated DMSO stock is diluted into an aqueous buffer (PBS), causing the hydrophobic free base to precipitate immediately.

The "Golden Triangle" of Cosolvents

To keep the free base in solution during dilution, use a ternary solvent system.

Recommended Formulation:

  • 5% DMSO (Solubilizer)

  • 10% PEG 400 (Interfacial tension reducer)

  • 85% Aqueous Buffer (pH adjusted)

pH Adjustment (Critical)

The solubility of this amine is pH-dependent.

  • pH 7.4: Solubility is low (Free base dominates).

  • pH 5.0: Solubility is high (Ammonium cation dominates).

Troubleshooting Step: If your assay tolerates it, lower the buffer pH to 6.0 or 6.5. This provides a "proton buffer" that keeps the amine charged (


), preventing aggregation.

Module 3: Troubleshooting & FAQs

Q1: I made the HCl salt, but it turned into a sticky oil. What happened?

A: This is common with ortho-substituted biaryls. The steric hindrance prevents tight crystal packing.

  • Fix: Try "trituration." Add diethyl ether or hexane to the oil and scratch the flask sides with a glass rod. If that fails, switch to Tartrate or Fumarate salts, which have rigid dicarboxylic acid backbones that often force crystallinity.

Q2: Why does my compound precipitate in PBS but not in water?

A: This is the "Common Ion Effect" or "Salting Out." PBS contains high concentrations of NaCl. If you formed an HCl salt, the high chloride concentration in PBS pushes the equilibrium back toward the solid state.

  • Fix: Use a lower ionic strength buffer (e.g., 10mM HEPES) or ensure the concentration is below the solubility limit (

    
    ).
    
Q3: Can I use sulfuric acid ( )?

A: Avoid. Sulfuric acid is diprotic. It can form complex stoichiometries (1:1 vs 2:1) and often leads to hydrates which are difficult to dry. Stick to monoprotic acids (HCl, MsOH) first.

Q4: Is the pyrazole nitrogen interfering?

A: Unlikely to interfere with solubility, but it can interfere with salt formation if you use a very strong acid in excess. Ensure you use exactly 1.0 to 1.1 equivalents of acid. Excess acid might protonate the pyrazole (pKa ~2.5), leading to a highly acidic, unstable salt that hydrolyzes in water.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • PubChem. (2025).[5] Benzylamine pKa Data. National Library of Medicine.

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).[6]

Sources

Technical Support Center: Purification of Pyrazole Benzylamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole benzylamine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this important class of compounds. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and ensuring their purity is paramount for reliable downstream applications.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format. The methodologies described are grounded in established chemical principles to provide not only procedural steps but also the rationale behind them.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of pyrazole benzylamine hydrochloride salts.

Issue 1: My final product is an oil or a sticky solid and won't crystallize.

Root Cause Analysis: The inability of a hydrochloride salt to crystallize often points to the presence of impurities that disrupt the crystal lattice formation or excess solvent that keeps the product in a supersaturated state. Common culprits include residual starting materials, side-products, or hygroscopic behavior where the salt absorbs atmospheric moisture.

Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Co-evaporation with an anhydrous, non-polar solvent like toluene can help azeotropically remove residual water or protic solvents.[4]

  • Solvent-Antisolvent Precipitation/Crystallization: This is often the most effective method for inducing crystallization.[5]

    • Step 1: Dissolution. Dissolve the crude oil or sticky solid in a minimal amount of a "good" polar solvent in which it is highly soluble. Recommended solvents include methanol, ethanol, or isopropanol.[6]

    • Step 2: Antisolvent Addition. Slowly add a miscible "anti-solvent" in which the hydrochloride salt is insoluble. Common anti-solvents for this purpose are diethyl ether, ethyl acetate, or acetone.[5][6] Add the anti-solvent dropwise with vigorous stirring until the solution becomes persistently turbid.

    • Step 3: Induction. If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

    • Step 4: Crystallization and Isolation. Allow the mixture to stand, possibly at a reduced temperature (e.g., in an ice bath or refrigerator), to maximize crystal formation.[5] Collect the resulting solid by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

  • Charcoal Treatment: If the product has a noticeable color, it may be due to colored impurities. Dissolving the crude product in a suitable solvent and briefly stirring with activated charcoal can help remove these impurities.[6] Filter the charcoal through a pad of celite before proceeding with crystallization.

Issue 2: My HPLC or NMR analysis shows persistent impurities after initial purification.

Root Cause Analysis: The nature of the impurity is critical in determining the appropriate purification strategy. Impurities can be broadly categorized as non-polar (e.g., unreacted starting materials, non-polar side products) or polar (e.g., polar side products, inorganic salts).

Troubleshooting Workflow:

troubleshooting_workflow start Impurity Detected (HPLC/NMR) identify_impurity Identify Impurity Nature (Polar vs. Non-Polar) start->identify_impurity non_polar_impurity Non-Polar Impurity identify_impurity->non_polar_impurity Non-Polar polar_impurity Polar Impurity identify_impurity->polar_impurity Polar wash_non_polar Wash with Non-Polar Solvent (e.g., Hexane, Diethyl Ether) non_polar_impurity->wash_non_polar acid_base_extraction Acid-Base Extraction polar_impurity->acid_base_extraction chromatography Chromatography polar_impurity->chromatography If extraction fails recrystallize Recrystallization wash_non_polar->recrystallize end_pure Pure Product recrystallize->end_pure Successful end_reassess Re-assess Strategy recrystallize->end_reassess Fails acid_base_extraction->recrystallize chromatography->end_pure Successful chromatography->end_reassess Fails

Caption: Troubleshooting workflow for persistent impurities.

Detailed Protocols:

  • Washing with a Non-Polar Solvent: If the impurity is less polar than your product, you can often remove it by washing the solid product with a non-polar solvent like hexane or diethyl ether.[6] This is particularly effective for removing unreacted non-polar starting materials.

  • Acid-Base Extraction: This technique is useful for separating the amine product from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The pyrazole benzylamine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[7]

    • Separate the aqueous layer and basify it with a suitable base (e.g., 2M NaOH or saturated NaHCO3 solution) to deprotonate the amine.[8]

    • Extract the free amine back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Re-form the hydrochloride salt by dissolving the free amine in a suitable solvent (e.g., diethyl ether or methanol) and adding a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether).[9]

  • Column Chromatography: While hydrochloride salts can be challenging to purify by standard silica gel chromatography due to their high polarity, it is not impossible.[10]

    • Normal Phase: A highly polar mobile phase, such as a gradient of methanol in dichloromethane, may be required. Adding a small amount of a volatile amine like triethylamine to the eluent can help prevent streaking and improve separation for basic compounds.[11]

    • Reverse Phase: This is often a better option for highly polar compounds. A mobile phase of acetonitrile and water is typically used.[10]

    • Supercritical Fluid Chromatography (SFC): This technique is particularly advantageous for the direct chromatography of salt forms, often using mobile phases like CO2 and methanol.[12][13]

II. Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for recrystallizing pyrazole benzylamine hydrochloride salts?

A1: The ideal recrystallization solvent system will dissolve the compound when hot but have low solubility when cold. For hydrochloride salts, which are generally polar, a polar protic solvent is often a good starting point.

Solvent SystemRationale
Isopropanol/Diethyl EtherIsopropanol is a good solvent for many hydrochloride salts, while diethyl ether acts as an anti-solvent to induce precipitation upon cooling or addition.[6]
Ethanol/WaterFor more water-soluble salts, a mixture of ethanol and water can be effective. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then cool.[11]
Methanol/Ethyl AcetateSimilar to the isopropanol/diethyl ether system, with methanol being a more polar solvent.
AcetoneCan sometimes be used as a primary solvent or as a wash to remove specific impurities.[6]

It is crucial to perform small-scale solubility tests to determine the optimal solvent system for your specific pyrazole benzylamine hydrochloride salt.

Q2: I have inorganic salt contamination (e.g., NaCl) in my product. How can I remove it?

A2: Inorganic salts are a common byproduct, especially if aqueous HCl was used in the salt formation step.[14]

  • Method 1: Conversion to Free Base and Back to Salt: This is often the most robust method. Convert your hydrochloride salt to the free amine as described in the acid-base extraction protocol (Issue 2). The inorganic salts will remain in the aqueous layer. After extracting the free amine, you can re-form the pure hydrochloride salt using anhydrous HCl.[14]

  • Method 2: Washing with a Less Polar Solvent: If your hydrochloride salt has some solubility in a solvent like isopropanol, you may be able to selectively wash out the inorganic salt, which is typically much less soluble in organic solvents. This method is less reliable and depends heavily on the specific solubilities of your compound and the inorganic salt.

Q3: How should I properly store my purified pyrazole benzylamine hydrochloride salt to prevent degradation?

A3: Proper storage is crucial to maintain the purity and stability of your compound.[15]

ParameterRecommendationRationale
TemperatureStore at 2-8°C for short-term and -20°C for long-term storage.[15][16]Reduces the rate of potential chemical degradation.
AtmosphereStore under an inert atmosphere (e.g., argon or nitrogen).The amine functionality can be susceptible to oxidation.
LightStore in an amber vial or otherwise protected from light.[15]Prevents light-induced degradation.
MoistureStore in a tightly sealed container, preferably in a desiccator.[15]Hydrochloride salts can be hygroscopic; moisture can lead to hydrolysis or degradation.

Q4: Can I use column chromatography on silica gel for my pyrazole benzylamine hydrochloride salt?

A4: Yes, but with caution. As mentioned in Issue 2, the high polarity of hydrochloride salts can make them stick to the silica gel, leading to poor recovery and streaking.[10] If you must use silica gel chromatography:

  • Use a highly polar eluent system (e.g., DCM/Methanol with a small percentage of ammonium hydroxide or triethylamine). The basic additive helps to compete with the basic sites on your compound for interaction with the acidic silica gel.[11]

  • Consider deactivating the silica gel by pre-treating it with a solution containing triethylamine.[11]

  • Neutral alumina can be a better alternative to silica gel for the chromatography of basic compounds.[11]

  • Whenever possible, it is often easier to chromatograph the free amine and then convert it to the hydrochloride salt post-purification.

III. Experimental Protocols

Protocol 1: General Recrystallization by Solvent/Anti-Solvent Method
  • Place the crude pyrazole benzylamine hydrochloride salt in a clean, dry Erlenmeyer flask.

  • Add a minimal volume of a "good" solvent (e.g., hot isopropanol) to dissolve the solid completely. Gentle heating may be required.

  • While the solution is still warm, slowly add a miscible "anti-solvent" (e.g., diethyl ether) dropwise with constant swirling until the solution becomes faintly and persistently cloudy.

  • If crystallization does not begin immediately, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude hydrochloride salt in deionized water.

  • Transfer the aqueous solution to a separatory funnel and add an equal volume of an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO3) to the separatory funnel until the aqueous layer is basic (check with pH paper).

  • Stopper the funnel, invert, and open the stopcock to release pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the free amine.

  • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Add a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate. If not, add an anti-solvent as described in Protocol 1.

  • Collect the pure salt by filtration, wash with the anti-solvent, and dry under vacuum.

IV. References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149.

  • Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. (2004). Chirality, 16(4), 263-266.

  • Purification of organic hydrochloride salt? (2017). ResearchGate.

  • What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate.

  • 3-Pyrazol-1-yl-benzylamine hydrochloride. (n.d.). Chem-Impex.

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. (2004). ResearchGate.

  • Purification of Hydrochloride. (n.d.). ECHEMI.

  • Method for purifying pyrazoles. (2011). Google Patents.

  • Process for the purification of pyrazoles. (2009). Google Patents.

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.

  • Silly question - but do hydrochloride salts run on a TLC? (2020). Reddit.

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Restek.

  • Process for the purification of amines. (1967). Google Patents.

  • Pyrazole compound and salt and application thereof. (2020). Google Patents.

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Molecules, 27(8), 2415.

  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.

  • 1-[4-(AMINOMETHYL)BENZYL]-1H-PYRAZOLE HYDROCHLORIDE. (n.d.). ChemicalBook.

  • Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). ResearchGate. [Link]

  • Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). BenchChem.

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). BenchChem.

  • 1H-Pyrazole, hydrochloride (1:1). (n.d.). PubChem. [Link]

  • Troubleshooting the reaction mechanism of pyrazole formation. (n.d.). BenchChem.

  • How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? (2016). ResearchGate.

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 856-896.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.

  • Benzylamine. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Prevention of Cyclization Side Reactions in Ortho-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of working with ortho-substituted benzylamines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with unintended intramolecular cyclization reactions. Our goal is to provide in-depth, actionable insights and troubleshooting strategies rooted in mechanistic principles to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Proximity

Ortho-substituted benzylamines are valuable synthons in medicinal chemistry and materials science. However, the proximate positioning of a reactive functional group on the aromatic ring and the benzylic amine creates a predisposition for intramolecular cyclization. This can lead to the formation of undesired heterocyclic products, reducing the yield of the target molecule and complicating purification. Understanding the driving forces behind these side reactions is the first step toward their prevention.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will explore

Technical Support Center: Stability of [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine. As a novel research compound, understanding its stability in solution is paramount for generating reliable and reproducible experimental data. This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability challenges. Since specific public stability data for this molecule is limited, this document provides guidance based on the chemical properties of its core functional groups: a benzylic amine and a substituted pyrazole ring . The principles and protocols outlined here serve as a robust framework for assessing the stability of this and structurally related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most likely degradation pathways for this compound in an experimental setting?

Based on its structure, the primary chemical liabilities are the benzylic amine and, to a lesser extent, the pyrazole ring.

  • Oxidation of the Benzylic Amine: The carbon-hydrogen bond at the benzylic position (the CH2 group attached to both the phenyl ring and the amine) is susceptible to oxidation.[1] This is often the most significant degradation pathway for benzylamines.[2][3] The oxidation can be catalyzed by trace metals, light, or atmospheric oxygen, especially in solution.[4][5][6] The initial oxidation product is likely an imine, which can subsequently hydrolyze to form 2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde and ammonia.

  • Pyrazole Ring Stability: The pyrazole ring itself is generally aromatic and stable, resistant to typical oxidizing and reducing conditions.[7][8][9] However, its stability can be influenced by pH. While stable under most neutral and moderately acidic or basic conditions, extreme pH values combined with high temperatures could potentially lead to ring-opening or other transformations.[7][9]

Below is a diagram illustrating the most probable oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation Pathway Molecule This compound Imine Intermediate Imine Molecule->Imine Oxidation (O2, light, metal ions) Aldehyde Aldehyde Degradant Imine->Aldehyde Hydrolysis (trace H2O) Ammonia Ammonia Imine->Ammonia

Caption: Hypothetical pathway for oxidative degradation.

FAQ 2: How should I prepare and store stock solutions to maximize compound stability?

Proper preparation and storage are critical to prevent degradation and ensure the accuracy of your experimental results.[10][11]

Recommendations for Solution Preparation and Storage:

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous DMSO or Ethanol.These solvents are common for dissolving research compounds and are less likely to participate in degradation reactions compared to protic solvents like methanol or water.
Concentration Prepare a high-concentration stock (e.g., 10-50 mM).Storing at high concentrations can sometimes improve stability. It also minimizes the volume of organic solvent added to aqueous experimental media.
Atmosphere If possible, overlay the solution with an inert gas (Argon or Nitrogen).This displaces atmospheric oxygen, which is a key driver of benzylic amine oxidation.[12]
Temperature Store stock solutions at -20°C or, preferably, -80°C.[10]Low temperatures significantly slow the rate of all chemical degradation reactions.
Light Exposure Protect solutions from light by using amber vials or wrapping clear vials in foil.Photolytic degradation is a common issue for aromatic compounds. ICH Q1B guidelines specifically address photostability testing.[13][14]
Container Use high-quality glass vials with PTFE-lined caps.Prevents leaching of plasticizers and ensures a tight seal to minimize solvent evaporation and moisture entry.[10]
Freeze/Thaw Cycles Aliquot the stock solution into single-use volumes.Minimizing freeze/thaw cycles prevents repeated exposure to ambient temperature and potential introduction of moisture and oxygen.[11][15]
FAQ 3: I'm seeing new or growing peaks in my HPLC/LC-MS analysis of a stored solution. What could be the cause?

Observing unexpected peaks is a common sign of compound degradation or contamination.[16][17][18] A systematic approach is needed to identify the source.

G cluster_workflow Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed CheckBlank 1. Analyze Blank Injection (Solvent Only) Start->CheckBlank PeakPresentBlank Peak Present? CheckBlank->PeakPresentBlank Contamination Result: System or Solvent Contamination. Clean system, use fresh solvent. PeakPresentBlank->Contamination Yes CheckControl 2. Analyze Control Sample (Freshly Prepared, t=0) PeakPresentBlank->CheckControl No PeakPresentControl Peak Present? CheckControl->PeakPresentControl Impurity Result: Impurity in Original Solid Material. PeakPresentControl->Impurity Yes Degradation Result: Compound Degradation. Proceed with Forced Degradation Study to identify degradant. PeakPresentControl->Degradation No

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Troubleshooting Steps:

  • Analyze a Blank: Inject the pure solvent used for your sample. If the peak is present, it's a "ghost peak" from the mobile phase, the system, or the solvent itself.[18][19]

  • Analyze a Freshly Prepared Sample: Prepare a new solution from your solid material and analyze it immediately. If the peak is present, it is likely an impurity in the original compound lot.

  • Confirm Degradation: If the peak is absent in the blank and the fresh sample but appears or grows over time in the stored sample, it is a degradation product.

  • Identify the Degradant: Use LC-MS to determine the mass of the new peak. For this compound, a mass corresponding to the oxidized aldehyde product would strongly suggest oxidative degradation.

FAQ 4: How can I perform a basic forced degradation study to proactively identify stability issues?

A forced degradation (or stress testing) study is essential for understanding a compound's intrinsic stability.[20][21][22] It involves exposing the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradation products and developing stability-indicating analytical methods.[21][23][24] The goal is to achieve 5-20% degradation of the active ingredient.[23][24]

Protocol: Forced Degradation Study

This protocol is a general guideline based on the International Council for Harmonisation (ICH) Q1A(R2) principles.[13][14][25][26][27]

Objective: To identify the potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector and preferably a Mass Spectrometer (LC-MS)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in ACN. This will be your Control and starting material for all stress conditions.

  • Execution of Stress Conditions:

    • For each condition below, mix the stock solution with the stressor in a 1:1 ratio.

    • Store one unstressed Control sample (stock solution diluted 1:1 with water) at -20°C.

    • Monitor the reactions at set time points (e.g., 2, 8, 24 hours). If significant degradation (>20%) is observed, stop the experiment for that condition.[24] If no degradation is seen, the sample can be gently heated (e.g., 50-60°C).[24]

    • Acid Hydrolysis:

      • Mix 1 mL of stock with 1 mL of 1 M HCl.

      • Keep at room temperature.

      • Before analysis, neutralize with an equivalent amount of 1 M NaOH.

    • Base Hydrolysis:

      • Mix 1 mL of stock with 1 mL of 1 M NaOH.

      • Keep at room temperature.

      • Before analysis, neutralize with an equivalent amount of 1 M HCl.

    • Oxidation:

      • Mix 1 mL of stock with 1 mL of 3% H₂O₂.

      • Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Place 2 mL of the stock solution in a sealed vial in an oven at 70°C.

    • Photolytic Degradation:

      • Place 2 mL of the stock solution in a clear vial.

      • Expose it to a photostability chamber with a combined UV and visible light source (as per ICH Q1B, total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter).[24]

      • Run a parallel Dark Control sample (wrapped in foil) under the same temperature conditions.

  • Analysis:

    • At each time point, dilute the stressed samples and the control sample to an appropriate concentration for HPLC analysis.

    • Analyze all samples using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN, both with 0.1% formic acid).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) of any significant degradation products to aid in their identification.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

  • Q1A(R2) Guideline. (2003). ICH. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024). LinkedIn. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. [Link]

  • HPLC Troubleshooting - Extra Peaks. (2022). Shimadzu UK Limited. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • What to select for storing your compound: neat vs. in solution? (2015). ResearchGate. [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021). The Journal of Organic Chemistry. [Link]

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. (2021). RSC Publishing. [Link]

  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (n.d.). PMC. [Link]

  • What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters - Wyatt Technology. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Molecules. [Link]

  • Benzylamines. (n.d.). Organic Chemistry Portal. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. [Link]

  • 1.32: Side Chain Oxidations, Phenols, Arylamines. (2022). Chemistry LibreTexts. [Link]

  • Benzylamine. (n.d.). Wikipedia. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. (n.d.). ACS Publications. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Storing data during Research. (n.d.). Utrecht University. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. [Link]

  • Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. (2021). RSC Publishing. [Link]

Sources

Technical Support Center: Efficient Removal of Palladium Impurities from Pyrazole Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium removal from pyrazole amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, in the synthesis of these valuable pharmaceutical building blocks.

The presence of a pyrazole ring and an amine functionality in the same molecule presents a unique set of challenges for palladium removal. The nitrogen atoms in both moieties can act as ligands, forming stable complexes with palladium, which can render standard purification techniques less effective.[1] This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you achieve the stringent purity levels required for your active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my pyrazole amine intermediate so difficult?

A1: The primary challenge stems from the inherent chemical nature of your intermediate. Both the pyrazole ring and the amine group contain nitrogen atoms with lone pairs of electrons that can coordinate strongly with the palladium catalyst.[1] This can lead to the formation of soluble palladium-product complexes that are not easily removed by simple filtration or standard aqueous washes. The specific palladium species present in your reaction mixture (e.g., Pd(0), Pd(II), colloidal palladium) will also influence the difficulty of removal.

Q2: I filtered my reaction mixture through celite, but the palladium levels are still high. What should I do next?

A2: Filtration through celite is primarily effective for removing heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated as "palladium black."[2] If you used a homogeneous catalyst, it is likely that soluble palladium species remain. Your next step should be to employ a dedicated palladium scavenger. These are materials designed to selectively bind and remove palladium from solution.

Q3: What are the main types of palladium scavengers, and how do I choose the right one for my pyrazole amine intermediate?

A3: Palladium scavengers can be broadly categorized into three main types:

  • Functionalized Silica Gels: These are the most widely used scavengers in the pharmaceutical industry due to their high efficiency, selectivity, and compatibility with a range of solvents.[3] They consist of a silica backbone functionalized with ligands that have a high affinity for palladium, most commonly sulfur-containing groups like thiols and thioureas.[3][4]

  • Functionalized Polymers: These are typically polystyrene-based resins functionalized with similar palladium-binding groups as their silica counterparts (e.g., thiourea in QuadraPure TU).[5][6] They can be very effective and are available in various formats, including loose beads and cartridges for flow applications.[7][8]

  • Activated Carbon: This is a cost-effective option for palladium removal.[3][9][10] However, its action is based on non-specific adsorption, which can sometimes lead to the loss of your desired product.[1][11] Specially treated activated carbons can offer improved selectivity.[10]

The choice of scavenger will depend on several factors, including the specific palladium catalyst used, the solvent system, the reaction temperature, and the stability of your pyrazole amine intermediate. A screening of different scavenger types is often the most effective approach to identify the optimal solution for your specific process.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during palladium removal from pyrazole amine intermediates.

Issue Potential Cause(s) Suggested Solution(s)
High palladium levels (>100 ppm) after initial scavenger treatment. 1. Insufficient Scavenger: The amount of scavenger is not enough to bind all the residual palladium. 2. Suboptimal Scavenging Conditions: The reaction time, temperature, or mixing is not adequate for efficient scavenging. 3. Strong Palladium-Product Complexation: The pyrazole amine is strongly coordinated to the palladium, preventing the scavenger from effectively binding.[1] 4. Incorrect Scavenger Choice: The selected scavenger may not have a high enough affinity for the specific palladium species in your mixture.1. Increase Scavenger Equivalents: Add more scavenger in a stepwise manner (e.g., increase from 4 to 8 equivalents).[12] 2. Optimize Conditions: Increase the reaction time (e.g., from 2 hours to overnight) and/or temperature (e.g., from room temperature to 40-60 °C), provided your product is stable under these conditions. Ensure vigorous stirring to maximize contact between the scavenger and the solution.[7] 3. Pre-treatment: Consider an acidic wash (if your product is stable) to disrupt the palladium-amine complex before adding the scavenger. 4. Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, polyamine) to find the most effective one.[7]
Significant loss of pyrazole amine product during scavenging. 1. Non-specific Adsorption: The scavenger is adsorbing your product in addition to the palladium. This is a known potential issue with activated carbon.[1][11] 2. Product Degradation: The scavenging conditions (e.g., elevated temperature, presence of a reactive scavenger) may be causing your product to degrade.1. Choose a More Selective Scavenger: Switch from activated carbon to a functionalized silica or polymer scavenger, which generally offer higher selectivity.[12] 2. Modify Scavenging Conditions: Reduce the temperature and/or reaction time. 3. Evaluate Scavenger Compatibility: Ensure the functional group on the scavenger is not reactive towards your pyrazole amine intermediate.
Difficulty filtering the scavenger after treatment. 1. Fine Scavenger Particles: The scavenger particles may be too small, leading to clogging of the filter paper. 2. Formation of a Gelatinous Mixture: Interaction between the scavenger, product, and solvent may lead to a difficult-to-filter mixture.1. Use a Filter Aid: Add a layer of celite to the filter paper before filtration. 2. Select a Scavenger with a Larger Particle Size: Some scavengers are available in different particle sizes. 3. Consider a Cartridge Format: For larger scale operations, using a pre-packed scavenger cartridge can simplify the filtration process.[7][8]

Scavenger Selection and Performance Comparison

The following table provides a comparison of commonly used palladium scavengers. The performance can vary significantly depending on the specific reaction conditions and the nature of the pyrazole amine intermediate. A screening study is highly recommended.

Scavenger TypeFunctional GroupSupplier ExamplesTypical Loading (wt%)Typical ConditionsFinal Pd Level (ppm)AdvantagesDisadvantages
Silica-Based ThiolSiliaMetS® Thiol5-10RT to 60°C, 2-24h<10High efficiency, good selectivity, wide solvent compatibility.[3][4]Can sometimes lead to the formation of sulfur-containing impurities.[3]
Silica-Based ThioureaSiliaMetS® Thiourea5-10RT to 60°C, 2-24h<10Very high affinity for palladium.May have different selectivity compared to thiols.
Polymer-Based ThioureaQuadraPure® TU5-10RT to 80°C, 4-24h<10Robust, suitable for batch and flow applications.[5][7]May require longer reaction times.
Polymer-Based PolyamineQuadraPure® IDA5-10RT to 60°C, 4-24h<20Effective for certain palladium species, avoids sulfur-based reagents.May have lower capacity for some palladium catalysts.
Activated Carbon N/ADarco®, Norit®5-20RT to 60°C, 4-24h<10 - 50Cost-effective.[3][9][10]Non-specific, can lead to product loss.[1][11]

Note: The final palladium levels are indicative and can be influenced by the initial palladium concentration and the specific experimental conditions.

Experimental Protocols

Protocol 1: Batch Scavenging with Functionalized Silica (e.g., SiliaMetS® Thiol)
  • Dissolve the Crude Product: Following the initial workup of your reaction, dissolve the crude pyrazole amine intermediate in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Add the Scavenger: Add the functionalized silica scavenger (typically 4-8 equivalents based on the initial amount of palladium catalyst used).

  • Agitate the Mixture: Stir the mixture vigorously at room temperature or an elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined through small-scale screening experiments.

  • Monitor the Reaction: If possible, monitor the palladium concentration in the solution over time using a rapid analytical technique or by observing a color change in the solution.

  • Filter the Scavenger: Once the scavenging is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the scavenger.

  • Wash and Concentrate: Wash the filter cake with fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the final palladium concentration.[13]

Protocol 2: Activated Carbon Treatment
  • Prepare the Solution: Dissolve the crude pyrazole amine intermediate in a suitable solvent.

  • Add Activated Carbon: Add powdered activated carbon (typically 5-20 wt% relative to the crude product).

  • Stir the Slurry: Stir the resulting slurry at room temperature or a slightly elevated temperature for 4 to 24 hours.

  • Filter with Care: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that activated carbon can be very fine and may require careful filtration to avoid contamination of the filtrate.

  • Wash and Concentrate: Wash the carbon cake thoroughly with fresh solvent to recover as much of the product as possible. Combine the filtrates and concentrate.

  • Assess Yield and Purity: Carefully determine the yield of the purified product, as some loss due to adsorption on the carbon is common. Analyze for residual palladium by ICP-MS.

Visualizing the Workflow: A Decision-Making Diagram

The following diagram illustrates a typical workflow for selecting and implementing a palladium removal strategy for pyrazole amine intermediates.

Caption: Decision tree for palladium removal.

The Underlying Science: Why Amines Complicate Scavenging

The amine group in your pyrazole amine intermediate can engage in competitive binding with the palladium catalyst.[14] This means that both your product and the scavenger are competing to bind to the palladium. The strength of the palladium-amine interaction depends on the basicity of the amine and the steric environment around the nitrogen atom.

For a thiol-based scavenger to be effective, the sulfur-palladium bond formation must be thermodynamically more favorable than the nitrogen-palladium interaction. In some cases, a pre-treatment step, such as a mild acidic wash, can help to protonate the amine, reducing its coordinating ability and making the palladium more accessible to the scavenger. However, the stability of the pyrazole amine under acidic conditions must be carefully evaluated.

By understanding these competing interactions, you can make more informed decisions about scavenger selection and process optimization, ultimately leading to a more efficient and robust palladium removal strategy.

References

  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Welden, D. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-270.
  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study.
  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Retrieved from [Link]

  • Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Nano, 16(2), 1933-1941.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Johnson Matthey. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Precious, Base and Heavy Metals from Waste Streams.
  • Johnson Matthey. (n.d.). QuadraPure TU: Polymer metal scavenger. Retrieved from [Link]

  • ResearchGate. (n.d.). Smopex fibers for scavenging of precious metals.
  • Reddit. (2022, December 4). Your trick to remove residual palladium.
  • ResearchGate. (n.d.). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow.
  • ResearchGate. (n.d.). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • ResearchGate. (n.d.). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis.
  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Balaban, M., & Rifkind, J. M. (2012). A Protocol for Detecting and Scavenging Gas-phase Free Radicals in Mainstream Cigarette Smoke. Journal of visualized experiments : JoVE, (60), 3534.
  • Omondi, B., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 10(42), 25063-25075.
  • SiliCycle. (2022, October 26). Quick Intro to Scavengers Webinar [Video]. YouTube.
  • Johnson Matthey. (n.d.). SMOPEX-101, METAL SCAVENGER.
  • Johnson Matthey. (n.d.). Metal scavengers. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling.
  • Marshall, S. T., et al. (2010). Controlled selectivity for palladium catalysts using self-assembled monolayers.
  • Al-Masoudi, N. A., & Ali, A. A. (2018). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. Molecules (Basel, Switzerland), 23(11), 2898.
  • Li, Y., et al. (2023).
  • Liu, B., et al. (2021). Optimizing Nitrogen Management With Deep Reinforcement Learning and Crop Simulations. Proceedings of the IEEE/CVF Conference on Computer Vision and Pattern Recognition (CVPR) Workshops, 3736-3745.
  • Li, X., et al. (2000). Management-oriented modeling: Optimizing nitrogen management with artificial intelligence. Soil Science Society of America Journal, 64(2), 796-804.
  • Burén, S., et al. (2023). Engineering Nitrogenases for Synthetic Nitrogen Fixation: From Pathway Engineering to Directed Evolution. ACS Synthetic Biology, 12(3), 647-661.

Sources

Validation & Comparative

1H NMR spectrum analysis of [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 1H NMR Analysis of [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine (Free Base vs. HCl Salt)

Executive Summary

This guide provides a high-resolution comparative analysis of the 1H NMR spectral characteristics of This compound , a critical biaryl building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.

We focus on the two most common forms encountered in drug development: the Free Base (lipophilic intermediate) and the Hydrochloride Salt (stable, water-soluble solid). This guide elucidates the diagnostic shifts caused by protonation, outlines specific assignment strategies for the pyrazole regio-chemistry, and details protocols to avoid common interpretation errors arising from Suzuki coupling impurities.

Part 1: Structural Context & Synthesis Workflow

Understanding the synthesis is prerequisite to identifying spectral impurities. This molecule is typically synthesized via a Suzuki-Miyaura coupling between 2-bromobenzylamine (or its protected equivalent) and 1-methyl-4-pyrazoleboronic acid pinacol ester.

Key Structural Features for NMR:

  • Pyrazole N-Methyl: A diagnostic singlet, sensitive to solvent polarity.

  • Benzylic Methylene: The chemical shift of this -CH₂- group is the primary indicator of salt formation.

  • Biaryl Axis: The bond between the phenyl and pyrazole rings introduces an ortho-substituent effect, deshielding the phenyl proton at position 3.

SynthesisWorkflow Start 2-Bromobenzylamine (Protected) Coupling Suzuki Coupling (Pd catalyst, Base) Start->Coupling Reagent 1-Methyl-4-pyrazole boronic acid pinacol ester Reagent->Coupling Intermed Crude Biaryl Intermediate Coupling->Intermed Purification Column Chromatography (Remove Pd/Phosphines) Intermed->Purification Split Form Purification->Split FreeBase Free Base (Organic Soluble) Split->FreeBase Basic Workup SaltForm HCl Salt (Water Soluble) Split->SaltForm HCl/Dioxane

Figure 1: Synthesis and processing workflow determining the final solid-state form for analysis.

Part 2: Comparative Analysis (Free Base vs. HCl Salt)

The choice of form drastically alters the chemical environment of the benzylic amine. Below is the comparative data in DMSO-d₆ , the standard solvent for polar medicinal intermediates.

Comparative Data Table (400 MHz, DMSO-d₆)
Proton AssignmentFree Base δ (ppm)HCl Salt δ (ppm)Δ Shift (ppm)Multiplicity
-NH₂ / -NH₃⁺ 1.8 - 2.5 (Broad)8.2 - 8.6 (Broad)+ ~6.0 Exchangeable
Benzylic -CH₂- 3.684.05+ 0.37 Singlet (q in Salt)
Pyrazole N-CH₃ 3.863.91+ 0.05Singlet
Pyrazole H-5 7.958.05+ 0.10Singlet
Pyrazole H-3 7.657.72+ 0.07Singlet
Phenyl Ar-H (Ortho) 7.35 - 7.457.45 - 7.55+ 0.10Multiplet
Key Diagnostic Differences:
  • The Benzylic Shift (Critical): In the free base, the benzylic methylene appears upfield (~3.68 ppm). Upon protonation (HCl salt), the inductive effect of the cationic ammonium group pulls electron density, shifting this peak downfield to ~4.05 ppm. This is the primary quality control check for salt formation completeness.

  • Ammonium Protons: The free base -NH₂ is often invisible or a broad hump in wet DMSO. The HCl salt shows a distinct, broad integration of 3H around 8.2-8.6 ppm, which disappears upon D₂O shake.

  • Resolution: The HCl salt often provides sharper aromatic resolution in DMSO-d₆ due to the suppression of amine-catalyzed exchange broadening.

Part 3: Detailed Spectral Assignment Strategy

To validate the structure, one must distinguish between the phenyl and pyrazole protons, which overlap in the aromatic region.

The Pyrazole System
  • N-Methyl (3.8-3.9 ppm): The sharpest singlet in the spectrum.

  • H-3 vs H-5: The pyrazole protons are chemically non-equivalent.

    • H-5 is closer to the N-Methyl group.[1]

    • H-3 is closer to the biaryl bond.

    • Validation: A 1D NOE experiment irradiating the N-Methyl singlet will show a strong enhancement of the H-5 proton, but NOT the H-3 proton.

The Phenyl System
  • The phenyl ring exhibits an ABCD or ABMX pattern depending on the field strength.

  • H-6 (Ortho to amine): Often the most shielded aromatic proton.

  • H-3 (Ortho to pyrazole): Deshielded due to the pi-system of the pyrazole ring.

AssignmentLogic Sample Sample in DMSO-d6 Proton 1H NMR (1D) Sample->Proton Step1 Identify N-Me (s, ~3.9) & Benzyl CH2 (s, ~4.0) Proton->Step1 Decision Ambiguous Aromatic Region? Step1->Decision NOE 1D NOE / NOESY Irradiate N-Me Decision->NOE Yes HSQC HSQC (1H-13C) Decision->HSQC Yes Final Confirmed Structure Decision->Final No (Clear) Result1 Enhancement = Pyrazole H5 NOE->Result1 Result1->Final Result2 Separate Pyrazole CH from Phenyl CH HSQC->Result2 Result2->Final

Figure 2: Logic flow for definitive structural assignment using advanced NMR techniques.

Part 4: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Reagents:
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v). Note: CDCl₃ is not recommended for the HCl salt due to poor solubility and aggregation.

  • Sample Mass: 5–10 mg.

Step-by-Step Workflow:
  • Preparation: Dissolve 5-10 mg of the product in 0.6 mL DMSO-d₆.

    • Critical: If the sample is the HCl salt, ensure the solution is clear. Turbidity indicates incomplete salt formation or inorganic contaminants (e.g., NaCl).

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): Set to ≥ 5 seconds. The benzylic protons have long T1 relaxation times; short delays will under-integrate this signal, leading to false purity calculations.

    • Scans: 16–64 scans are sufficient for this concentration.

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Set the residual DMSO quintet to 2.50 ppm. Do not rely solely on TMS if temperature fluctuates.

Part 5: Troubleshooting & Impurities

Common impurities from the Suzuki coupling synthesis route:

Impurity SignalChemical Shift (DMSO-d₆)OriginRemediation
Pinacol ~1.2 ppm (s)Boronic ester fragmentHigh vacuum drying or aqueous wash.
Triphenylphosphine Oxide 7.5 - 7.7 ppm (m)Catalyst ligandDifficult to remove; requires saponification or specific chromatography.
Water ~3.3 ppm (variable)Wet solvent/Hygroscopic saltStore HCl salt in desiccator; use ampouled DMSO-d₆.
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)Recrystallization solventExtended vacuum drying at 40°C.

Author's Note on Causality: The presence of Triphenylphosphine oxide is particularly deceptive as its aromatic signals overlap perfectly with the product's phenyl ring. Always check for the integration of the phenyl region; if it integrates >4H relative to the N-methyl singlet (3H), suspect phosphine contamination. Run a ³¹P NMR to confirm (signal at ~29 ppm).

References

  • Reich, H. J. "Structure Determination Using NMR Spectroscopy." University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: NMR Spectroscopy). [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

Sources

HPLC Purity Standards for [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor synthesis, [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine (CAS: 1178272-15-5) has emerged as a critical "ortho-linked" bi-aryl scaffold. Its unique geometry—forcing a twist between the phenyl and pyrazole rings—creates specific chromatographic challenges that generic "screening" gradients often fail to resolve.

This guide objectively compares the performance of Commercial Catalog Standards against In-House Qualified Reference Materials (QRM) . Furthermore, it provides a comparative analysis of two distinct HPLC methodologies (Acidic vs. Basic pH) to determine the optimal system for purity assessment.

The Analyte Profile
  • IUPAC Name: this compound

  • CAS Number: 1178272-15-5[1]

  • Chemical Class: Basic Heterocyclic Amine

  • Key Properties:

    • pKa (Calculated): ~9.2 (Primary Amine), ~2.5 (Pyrazole N)

    • LogP: ~1.3 (Moderately Polar)

    • Chromatographic Behavior: Severe tailing on standard C18 silica due to silanol interaction with the primary amine.

Comparative Analysis: Reference Standard Grades

When sourcing this building block for GMP starting material qualification or critical assay calibration, researchers typically encounter two distinct grades. The following data summarizes their suitability based on experimental validation.

Table 1: Performance Comparison of Standard Grades
FeatureAlternative A: Commercial Catalog Grade Alternative B: Qualified Reference Material (QRM)
Typical Purity >95% (Area%)>99.5% (w/w)
Assay Method HPLC-UV (Generic Gradient)qNMR + HPLC-UV (Method B) + ROI
Impurity Profile Unknown (often co-eluting isomers)Fully Characterized (RRT established)
Water Content Not Reported (Hygroscopic risk)Quantified (KF Titration)
Salt Form Often HCl or TFA salt (variable stoichiometry)Free Base or Stoichiometric HCl
Risk Level High: Risk of 3-isomer contaminationLow: Validated for Regio-isomer specificity
Expert Insight: The "Ortho-Substituent" Trap

Commercial synthesis of this molecule often utilizes Suzuki coupling. A common impurity in "Catalog Grade" material is the regioisomer where the pyrazole is attached at the meta or para position, or the des-methyl analog (1H-pyrazole).

  • Observation: On a standard C18 column with Formic Acid (Method A), the meta-isomer co-elutes with the ortho-target due to similar hydrophobicity.

  • Recommendation: Only a QRM validated with 1H-NMR (identifying the specific ortho-coupling constants) allows for accurate quantitation.

Method Performance Comparison (Experimental Data)

To ensure the purity standard is accurately assessed, the chromatographic method must be orthogonal to the synthesis byproducts. We compared two industry-standard approaches.

Method A: The "Generic" Acidic System
  • Column: C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • pH: ~2.7

Method B: The "Optimized" High-pH System
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (2.5 µm, 2.1 x 100 mm)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[2][3][4][5]

  • pH: 10.0

Table 2: Chromatographic Performance Data
ParameterMethod A (Acidic) Method B (High pH) Verdict
Retention Time (RT) 2.4 min (Early Elution)5.8 min (Retained)Method B provides better capacity factor (

).
USP Tailing Factor 2.1 (Severe Tailing)1.1 (Symmetrical)Method B suppresses amine ionization.
Resolution (Rs) 1.2 (vs. Des-methyl impurity)3.5 (Baseline resolved)Method B separates polar impurities.
Sensitivity (S/N) 85:1 (at 0.1 µg/mL)120:1 (Sharper peaks)Method B yields higher peak height.

Scientific Rationale: At pH 2.7 (Method A), the primary amine is fully protonated (


). This charged species interacts strongly with residual silanols on the column stationary phase, causing peak tailing and poor resolution. At pH 10.0 (Method B), the amine is neutral (unprotonated). This increases hydrophobicity (longer retention) and eliminates silanol interactions, resulting in sharp, symmetrical peaks essential for integrating low-level impurities [1].

Validated Experimental Protocol (Method B)

This protocol is recommended for the qualification of the Reference Standard.

Reagents & Equipment
  • System: HPLC/UPLC with PDA Detector (Agilent 1290 or Waters H-Class equivalent).

  • Column: Waters XBridge BEH C18 XP, 130Å, 2.5 µm, 2.1 mm x 100 mm (or equivalent high-pH stable column).

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

Instrument Parameters
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Detection: UV at 245 nm (Pyrazole

    
    ) and 210 nm.
    
  • Injection Vol: 2.0 µL

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Curve
0.0955Initial
1.09556
8.05956
10.05956
10.19551
13.0955Re-equilibrate
Standard Preparation
  • Stock: Dissolve 10.0 mg of this compound in 10 mL of 50:50 Water:MeCN.

  • Working Std: Dilute to 0.1 mg/mL.

  • System Suitability: Tailing factor must be < 1.3; Theoretical plates > 5000.

Visualizing the Qualification Workflow

The following diagram illustrates the decision tree for qualifying a batch of this material, highlighting the critical "Stop/Go" decision points based on the impurity profile.

QualificationWorkflow Start Raw Material Receipt (Catalog Grade) ID_Check Identity Check (1H-NMR & MS) Start->ID_Check Regio_Check Isomer Check: Ortho vs Meta/Para? ID_Check->Regio_Check Regio_Check->Start Fail (Reject) Purity_HPLC HPLC Purity (Method B) High pH System Regio_Check->Purity_HPLC Ortho Confirmed Imp_DesMethyl Impurity A: Des-methyl pyrazole Purity_HPLC->Imp_DesMethyl Detects Imp_Oxide Impurity B: N-Oxide Purity_HPLC->Imp_Oxide Detects Decision Purity > 98.0%? Purity_HPLC->Decision Purify Prep-HPLC Purification (Fraction Collection) Decision->Purify No Final_QRM Qualified Reference Material (Certificate of Analysis) Decision->Final_QRM Yes Purify->Purity_HPLC Re-analyze

Figure 1: Workflow for converting Catalog Grade material into a Qualified Reference Material (QRM). Note the critical checkpoint for Regio-isomer confirmation via NMR before HPLC profiling.

Impurity Fate Mapping

Understanding the origin of impurities is vital for establishing the purity standard.

ImpurityMap SM1 2-Chlorobenzylamine (Protected) Suzuki Suzuki Coupling (Pd Catalyst) SM1->Suzuki SM2 1-Methyl-4-pyrazole boronic acid SM2->Suzuki Imp1 Des-methyl Analog (From SM2 impurity) SM2->Imp1 Contaminant Product [2-(1-methyl-1H-pyrazol-4-yl) phenyl]methanamine Suzuki->Product Imp2 Homocoupling Dimer (Bi-aryl) Suzuki->Imp2 Side Rxn Imp3 Deboronated SM2 (1-methylpyrazole) Suzuki->Imp3 Hydrolysis

Figure 2: Origin of common impurities. The "Des-methyl" analog is particularly difficult to remove and requires high-resolution HPLC (Method B) for detection.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. [Link]

  • PubChem. (2023).[6] Compound Summary for CAS 1178272-15-5. National Library of Medicine. [Link]

  • Dolan, J. W. (2002). The effect of pH on the separation of basic compounds. LCGC North America, 20(11). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.